BNC105

Übersicht

Beschreibung

BNC105 ist eine neuartige Verbindung, die für ihre potenten Antikrebs-Eigenschaften bekannt ist. Sie wirkt in erster Linie als Tubulin-Polymerisationsinhibitor und stört die Bildung von Mikrotubuli in Zellen. Diese Störung führt zur selektiven Zielsetzung der Tumorangiogenese, wodurch eine Okklusion der Blutgefäße in Tumoren verursacht wird und zu Tumorzellnekrose aufgrund von Hypoxie führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BNC105 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme eingesetzt werden, um eine konstante Qualität und Leistung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BNC105 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und so seine chemischen Eigenschaften beeinflussen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Reaktionszeiten, um die gewünschten Produkte zu erhalten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die jeweils einzigartige chemische und biologische Eigenschaften aufweisen. Diese Derivate werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: this compound wird als Modellverbindung zur Untersuchung der Tubulin-Polymerisation und der Mikrotubuli-Dynamik verwendet.

Biologie: Es wird in der Forschung zur Zellteilung, Apoptose und Krebszellbiologie eingesetzt.

Medizin: this compound wird als potenzieller Antikrebswirkstoff untersucht, wobei Studien seine Wirksamkeit bei der Störung der Tumorangiogenese und der Hemmung der Proliferation von Krebszellen zeigen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Antikrebsmedikamente und therapeutischer Strategien eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an das Tubulin-Polymer bindet, seine Polymerisation hemmt und zur Destabilisierung von Mikrotubuli führt. Diese Störung von Mikrotubuli stört die Zellteilung, verursacht einen Zellzyklusarrest und Apoptose in Krebszellen. Darüber hinaus zielt this compound auf die Endothelzellen innerhalb der Tumorangiogenese, was zu einer Gefäßstörung und Tumornekrose führt .

Wissenschaftliche Forschungsanwendungen

BNC105 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound to study tubulin polymerization and microtubule dynamics.

Biology: It is employed in research on cell division, apoptosis, and cancer cell biology.

Medicine: this compound is being investigated as a potential anticancer agent, with studies showing its efficacy in disrupting tumor vasculature and inhibiting cancer cell proliferation.

Industry: The compound is used in the development of new anticancer drugs and therapeutic strategies

Wirkmechanismus

BNC105 exerts its effects by binding to the tubulin polymer, inhibiting its polymerization and leading to the destabilization of microtubules. This disruption of microtubules interferes with cell division, causing cell cycle arrest and apoptosis in cancer cells. Additionally, this compound targets the endothelial cells within tumor vasculature, leading to vascular disruption and tumor necrosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Combretastatin A-4: Ein weiterer Tubulin-Polymerisationsinhibitor mit ähnlichen vaskulären Disruptionseigenschaften.

Vinblastin: Ein Vinca-Alkaloid, das ebenfalls auf Tubulin abzielt, aber eine andere Bindungsstelle und einen anderen Wirkmechanismus hat.

Paclitaxel: Ein Taxan, das Mikrotubuli stabilisiert, anstatt sie zu destabilisieren

Eindeutigkeit von BNC105

This compound ist einzigartig in seiner hohen Selektivität für aktiv proliferierende Endothelzellen in Tumoren, was ein größeres therapeutisches Fenster im Vergleich zu anderen vaskulären Disruptor-Agens bietet. Seine zweifache Wirkungsweise, die sowohl die Tumorangiogenese als auch die Krebszellen betrifft, macht es zu einem vielversprechenden Kandidaten für die Antikrebstherapie .

Biologische Aktivität

BNC105 is a novel compound developed by Bionomics, classified as a vascular disrupting agent (VDA) and a tubulin polymerization inhibitor. It has shown promise in treating various cancers by selectively targeting tumor vasculature, leading to tumor hypoxia and necrosis. This article delves into the biological activity of this compound, exploring its mechanisms of action, preclinical and clinical findings, and potential therapeutic combinations.

This compound exerts its effects primarily through two mechanisms:

- Vascular Disruption : It selectively disrupts the blood supply to tumors, depriving them of oxygen and nutrients necessary for survival. This mechanism is particularly effective as it can eliminate thousands of tumor cells with the occlusion of a single blood vessel .

- Tubulin Polymerization Inhibition : By binding to the colchicine site on tubulin, this compound inhibits microtubule polymerization, which is crucial for mitosis and cellular integrity. This action leads to apoptosis in cancer cells while sparing normal cells .

Structural Insights

Recent studies have elucidated the crystal structure of this compound in complex with tubulin, confirming its interaction at the colchicine binding site. This structural understanding aids in the development of more effective derivatives .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity:

- Tumor Models : In studies involving breast and renal cancer models, this compound treatment resulted in rapid occlusion of tumor vasculature, leading to hypoxic stress and subsequent tumor growth inhibition .

- Molecular Responses : Following treatment, there was notable upregulation of HIF-1α and GLUT-1, indicating a cellular adaptive response to hypoxia. Additionally, VEGF-A expression increased significantly post-treatment, suggesting a compensatory mechanism that may influence treatment efficacy .

Key Findings from Preclinical Studies

| Study Type | Tumor Type | Key Findings |

|---|---|---|

| Animal Model | Breast Cancer | Significant tumor growth inhibition observed |

| Animal Model | Renal Cancer | Increased survival rates when combined with VEGF inhibitors |

| Molecular Analysis | Various Tumors | Upregulation of HIF-1α and VEGF-A post-treatment |

Clinical Trials

This compound has progressed through several phases of clinical trials:

Phase I Trials

- Objective : Assess safety and tolerability in patients with advanced solid tumors.

- Results : The recommended dose was established at 16 mg/m², with reports of disease stabilization in some patients .

Phase II Trials

- Renal Cell Carcinoma : Ongoing trials are evaluating the efficacy of this compound in combination with everolimus (a mTOR inhibitor). Preliminary results indicate enhanced tumor growth inhibition when combined with standard therapies .

- Mesothelioma : Another Phase II trial is assessing this compound's efficacy in patients who have undergone first-line chemotherapy. Early results suggest that this compound is well tolerated at doses that achieve significant therapeutic effects .

Combination Therapies

This compound's potential is further enhanced when used in combination with other agents:

- Combination with Bevacizumab : This pairing has shown improved outcomes by delaying tumor vascular recovery post-BNC105 treatment.

- Combination with Everolimus : Results indicate increased survival rates in renal cancer models when used together .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- A patient with advanced renal cancer experienced disease stabilization following treatment with this compound as monotherapy.

- In another instance, combining this compound with standard treatments resulted in significant tumor size reduction and improved patient outcomes.

Eigenschaften

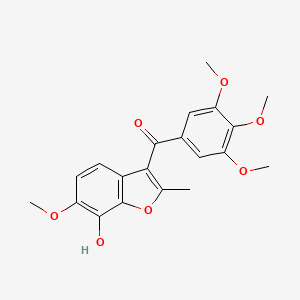

IUPAC Name |

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADMJHVVIZTENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241536 | |

| Record name | BNC-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945771-74-4 | |

| Record name | BNC-105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BNC-105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BNC-105 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: BNC105 targets tubulin, specifically binding to the colchicine-binding site on β-tubulin. [, , ] This interaction disrupts tubulin polymerization, a crucial process for cell division and other cellular functions. []

ANone: this compound exhibits selectivity for activated endothelial cells, typically found in tumor blood vessels, over quiescent endothelial cells in normal vasculature. [] This selectivity is attributed to the constant state of angiogenesis and lack of senescence in tumor endothelial cells. []

ANone: In cancer cells, this compound's disruption of tubulin polymerization leads to several downstream effects:

- Vascular Disruption: In solid tumors, this compound disrupts tumor vasculature, leading to hypoxia and necrosis. [] This vascular disrupting action is a key mechanism contributing to its anti-tumor activity.

- Inhibition of Cancer Cell Proliferation: this compound directly inhibits cancer cell proliferation by disrupting microtubule dynamics essential for cell division. []

- Induction of Apoptosis: this compound has been shown to activate pro-apoptotic proteins like c-Jun N-terminal kinase (JNK) and Noxa, ultimately leading to cancer cell death. []

ANone: this compound (2-Methyl-7-hydroxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran) has the molecular formula C20H20O7 and a molecular weight of 372.37 g/mol.

ANone: While specific spectroscopic data is not provided in the given research articles, researchers commonly utilize techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity of synthesized this compound.

ANone: While detailed stability data is not provided in the articles, this compound is formulated as a disodium phosphate ester prodrug, BNC105P, for improved solubility and stability. [] The prodrug is rapidly cleaved in vivo to release the active this compound. [] Further research on the stability of this compound under various conditions, such as different pH levels, temperatures, and storage conditions, is important for optimizing its formulation and delivery.

ANone: Based on the provided research, this compound primarily acts as an inhibitor of tubulin polymerization rather than a catalyst. Its mechanism revolves around binding to tubulin and disrupting its normal function.

ANone: While the provided articles don't offer details on computational studies, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be valuable for understanding this compound's interactions with tubulin, predicting potential binding affinities, and guiding the design of novel analogs with improved properties.

ANone: Research indicates that this compound's structure is crucial for its activity and selectivity. [] Modifications to its benzofuran scaffold, particularly the introduction of a conformational bias and additional hydrogen bond donor, have been shown to significantly enhance its potency against cancer cells and activated endothelial cells. [] Further SAR studies are essential for optimizing this compound's therapeutic window and potentially developing analogs with enhanced activity against specific cancer types.

ANone: BNC105P, the disodium phosphate ester prodrug of this compound, was designed to improve the compound's solubility and stability. [] This prodrug strategy enhances its pharmaceutical properties and allows for intravenous administration. [] Research on BNC105P's stability under various conditions is crucial for optimizing its formulation and storage.

ANone: As with any investigational drug, this compound research and development adhere to strict safety and ethical guidelines to ensure the well-being of both researchers and clinical trial participants. These guidelines include appropriate handling of the compound, waste management protocols, and comprehensive preclinical toxicity testing in animal models before human trials are initiated.

ANone: Studies reveal that BNC105P, the prodrug, is rapidly converted to active this compound in vivo. [] this compound exhibits a relatively short half-life of approximately 0.57 hours and demonstrates dose-proportional increases in plasma concentration. [] Pharmacodynamically, this compound effectively reduces polymerized tubulin levels in peripheral blood mononuclear cells (PBMCs), confirming its on-target activity. []

ANone: this compound administration leads to several pharmacodynamic changes, including:

- Reduction in Polymerized Tubulin: this compound effectively reduces the levels of polymerized tubulin, indicating its on-target mechanism of action. []

- Blood Flow Changes in Tumors: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies have shown that this compound alters blood flow patterns within tumor lesions. [] This is consistent with its vascular disrupting properties.

ANone: this compound demonstrates potent antitumor activity in various preclinical models:

- In Vitro Studies: this compound effectively inhibits the proliferation of numerous human cancer cell lines, including breast, colon, prostate, brain, lung, and ovarian cancer cells. [, ]

- Xenograft Models: this compound exhibits significant tumor growth inhibition and even tumor regressions in multiple human tumor xenograft models. [, ] It disrupts tumor vasculature, leading to substantial tumor necrosis. []

- Syngeneic Models: In syngeneic murine tumor models, this compound demonstrates efficacy as both a monotherapy and in combination with other anticancer agents. [, ]

ANone: Yes, this compound has been evaluated in several clinical trials:

- Phase I Trials: Phase I trials established the safety, tolerability, pharmacokinetics, and pharmacodynamics of BNC105P in patients with advanced solid tumors. [, , , ]

- Phase II Trials: Phase II trials have been conducted in patients with renal cell carcinoma, mesothelioma, and ovarian cancer. [, , ]

ANone: Research indicates that this compound is not a substrate for the Pgp transporter. [] This characteristic suggests that this compound might be effective even in cancer cells that overexpress Pgp as a resistance mechanism against other chemotherapeutic agents.

ANone: While the research provided doesn't delve into specific resistance mechanisms for this compound, it's crucial to acknowledge that cancer cells can develop resistance to targeted therapies over time. Further research is needed to understand the potential mechanisms of resistance to this compound and develop strategies to overcome them.

ANone: While the provided articles don't detail specific drug delivery strategies for this compound, researchers are constantly exploring innovative approaches to improve drug delivery to tumor tissues, which often include:

ANone: Research suggests that changes in several plasma biomarkers, including matrix metalloproteinase-9 (MMP-9), stem cell factor (SCF), sex hormone-binding globulin (SHBG), and serum amyloid A protein, are associated with clinical outcomes in patients treated with this compound. [] These biomarkers warrant further investigation as potential predictors of treatment response or for monitoring treatment efficacy.

ANone: Future research could explore additional biomarkers related to:

- Tumor Hypoxia: Markers of hypoxia, such as HIF-1α and GLUT-1, could be monitored to assess this compound's vascular disrupting activity. []

- Tumor Vascular Changes: Imaging techniques like DCE-MRI could be used to monitor changes in tumor vasculature and perfusion in response to this compound treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.